Product packaging for 2,2-Diethylpent-4-enenitrile(Cat. No.:CAS No. 59346-54-2)

2,2-Diethylpent-4-enenitrile

Cat. No.: B13950673
CAS No.: 59346-54-2
M. Wt: 137.22 g/mol
InChI Key: GBWKBEIKORAGLS-UHFFFAOYSA-N
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Description

2,2-Diethylpent-4-enenitrile is an organic nitrile compound with the CAS Registry Number 59346-54-2 . This molecule has a molecular formula of C9H15N and a molecular weight of 137.22 g/mol . Its structure features a pentenenitrile backbone substituted with two ethyl groups at the 2-position, which can be represented by the SMILES notation C(C(C#N)(CC)CC)C=C . The InChIKey for this compound is GBWKBEIKORAGLS-UHFFFAOYSA-N, providing a standard identifier for database searches and molecular referencing . As a nitrile, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The specific structural features, including the diethyl group and the alkene functionality, make it a versatile intermediate for developing more complex molecules and for studying chemical reactions. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant safety data sheet and handle the compound according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N B13950673 2,2-Diethylpent-4-enenitrile CAS No. 59346-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethylpent-4-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H15N/c1-4-7-9(5-2,6-3)8-10/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWKBEIKORAGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208093
Record name 2,2-Diethylpent-4-enenitrile
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Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59346-54-2
Record name 2,2-Diethyl-4-pentenenitrile
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Record name 2,2-Diethylpent-4-enenitrile
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Record name 2,2-Diethylpent-4-enenitrile
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Record name 2,2-diethylpent-4-enenitrile
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Synthetic Methodologies for 2,2 Diethylpent 4 Enenitrile

Strategies for Constructing the 2,2-Diethylated Quaternary Carbon Center

The creation of an all-carbon quaternary stereocenter is a significant challenge in organic synthesis. For an achiral molecule like 2,2-diethylpent-4-enenitrile, the focus is on the construction of the tetrasubstituted carbon itself.

One primary strategy involves the sequential alkylation of a suitable nitrile precursor. For instance, the α-carbon of acetonitrile (B52724) can be deprotonated and alkylated. A more direct precursor would be pent-4-enenitrile, which could theoretically undergo a two-step ethylation using a strong base like lithium diisopropylamide (LDA) and an ethyl halide. However, controlling the second alkylation can be challenging.

A more controlled approach starts with a molecule already containing a portion of the final structure. For example, the α-alkylation of 3-pentanenitrile with an allyl halide could install the pent-4-enyl group. Alternatively, the α-allylation of 2-ethylbutanenitrile (B1595944) would also yield the desired carbon skeleton. Palladium-catalyzed decarboxylative allylation of nitrile-containing compounds is a modern method that can achieve such transformations with high regiospecificity.

Another powerful method involves the use of chiral auxiliaries, which, while designed for stereocontrol, are fundamentally effective for constructing quaternary centers. For example, pseudoephedrine amides can be stereospecifically enolized and alkylated to create α,α-disubstituted products, which can then be converted to other functional groups. A similar strategy could be envisioned where a 2,2-diethyl-substituted pseudoephedrine amide is elaborated to introduce the allyl and nitrile functionalities.

Finally, conjugate addition reactions to α,β-unsaturated systems can establish quaternary carbons. A potential route could involve the conjugate addition of an organometallic diethylcuprate reagent to an appropriately substituted α,β-unsaturated nitrile.

Introduction of the Nitrile Moiety

The nitrile group can be incorporated at various stages of the synthesis through several distinct methods.

This classical approach involves the reaction of a cyanide salt (e.g., NaCN, KCN) with a suitable electrophile, typically an alkyl halide or sulfonate, via an SN2 mechanism. To synthesize this compound, a precursor such as 3-(chloromethyl)-3-ethylhex-1-ene would be required.

The primary challenge in this specific case is the steric hindrance at the neopentylic carbon bearing the leaving group. SN2 reactions are highly sensitive to steric bulk at the electrophilic center, which can significantly slow down the substitution reaction and favor elimination pathways. Despite this, the use of polar aprotic solvents like DMSO or DMF and elevated temperatures can facilitate the reaction.

Table 1: Nucleophilic Cyanation Precursors

Precursor Electrophile Leaving Group (X) Required Reagent
3-(halomethyl)-3-ethylhex-1-ene -Cl, -Br, -I NaCN or KCN

A highly reliable and versatile method for nitrile synthesis is the dehydration of aldoximes. This two-step sequence begins with the synthesis of the corresponding aldehyde, 2,2-diethylpent-4-enal (B12653326). This aldehyde can be prepared by allylation of the enolate of 2,2-diethylacetaldehyde. The aldehyde is then condensed with hydroxylamine (B1172632) (NH₂OH) to form 2,2-diethylpent-4-enal oxime.

The subsequent dehydration of the aldoxime to the nitrile can be accomplished using a wide array of reagents, offering mild and efficient conditions that are often compatible with other functional groups like the terminal alkene. This method avoids the use of highly toxic cyanide reagents directly in the final step.

Table 2: Selected Reagents for Aldoxime Dehydration

Reagent(s) Conditions Reference
XtalFluor-E Room Temperature, EtOAc
[RuCl₂(p-cymene)]₂ Molecular Sieves
Trichloroacetonitrile Toluene, No Catalyst
BOP reagent, DBU CH₂Cl₂, Room Temperature
Iron-based Catalyst H₂O release

Modern organic synthesis has produced several advanced catalytic methods for installing a nitrile group. These often offer improved selectivity and functional group tolerance compared to classical methods.

Hydrocyanation of Allenes: A nickel(0)-catalyzed hydrocyanation of a 1,1-disubstituted allene, such as 4,4-diethylhexa-1,2-diene, could theoretically provide a regioselective route to this compound. Such reactions have been shown to favor the formation of branched β,γ-allylic nitriles with quaternary centers.

Allylic Cyanation: Nickel-catalyzed substitution of allylic alcohols provides a direct route to allylic nitriles. While this is typically used to form the C-CN bond at the allylic position, related methodologies could be adapted.

Electrophilic Cyanation: The reaction of allylic boranes with electrophilic cyanating agents like p-toluenesulfonyl cyanide (TsCN) can produce β,γ-unsaturated nitriles containing allylic quaternary carbons. This would involve preparing the organoborane from a precursor like 3,3-diethylpenta-1,4-diene.

Formation of the Terminal Alkene Unit in the Pentene Backbone

The terminal alkene (vinyl group) is a key feature of the pentene backbone. Its formation can be planned as a key step in the synthetic sequence.

Allylation: The most direct method involves using an allylating agent. For example, the enolate of 2,2-diethylacetonitrile, formed by deprotonation with a strong base, can be reacted with an allyl halide (e.g., allyl bromide) to directly form the target molecule. This is often a highly efficient way to introduce the entire pent-4-enyl fragment. Cobalt-catalyzed α-alkylation of nitriles with allylic alcohols presents a modern alternative.

Wittig Reaction and Related Olefinations: If the synthesis proceeds through a ketone intermediate, such as 4,4-diethyl-5-oxopentanenitrile, a Wittig reaction using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) can be used to install the terminal double bond. Other olefination procedures, like the Tebbe or Petasis reactions, are also effective for the methylenation of ketones.

Elimination Reactions: A precursor containing a suitable leaving group at the 5-position of the diethylpentane skeleton, such as 5-hydroxy-2,2-diethylpentanenitrile or 5-bromo-2,2-diethylpentanenitrile, could undergo dehydration or dehydrohalogenation, respectively, to form the terminal alkene. Care must be taken to control the regioselectivity to avoid the formation of internal, more stable alkenes (Zaitsev's rule).

Chemo-, Regio-, and Stereoselective Synthetic Pathways to this compound

A successful synthesis must control for selectivity at each step.

Chemoselectivity: In a molecule with multiple functional groups, reactions must target one group without

Reaction Chemistry and Mechanistic Investigations of 2,2 Diethylpent 4 Enenitrile

Transformations Involving the Nitrile Functional Group

The nitrile group is a valuable functional group in organic chemistry, capable of undergoing a variety of transformations to produce a wide array of other functionalities.

The hydrolysis of nitriles is a fundamental transformation that typically yields carboxylic acids. This reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.

In the case of 2,2-diethylpent-4-enenitrile, acid-catalyzed hydrolysis would yield 2,2-diethylpent-4-enoic acid.

Reaction Scheme: Acid-Catalyzed Hydrolysis

This compound + H₃O⁺ → [Intermediate Amide] → 2,2-Diethylpent-4-enoic Acid + NH₄⁺

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon, followed by protonation steps to form the carboxylate salt, which is then protonated in a final workup step to give the carboxylic acid.

ReagentProductIntermediate
H₃O⁺, Δ2,2-Diethylpent-4-enoic Acid2,2-Diethylpent-4-enamide
NaOH, H₂O, Δ; then H₃O⁺2,2-Diethylpent-4-enoic AcidSodium 2,2-diethylpent-4-enoate

The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by protonation during the workup step. This transformation is a valuable method for the synthesis of primary amines.

For this compound, reduction with LiAlH₄ would yield 2,2-diethylpent-4-en-1-amine. It is important to note that under certain conditions, the alkene functionality might also be susceptible to reduction, although the nitrile group is generally more reactive towards LiAlH₄. nih.gov

Reaction Scheme: Reduction with LiAlH₄

this compound + LiAlH₄ in ether

H₂O workup → 2,2-Diethylpent-4-en-1-amine

Partial reduction of nitriles to imines can be achieved using milder reducing agents like diisobutylaluminum hydride (DIBAL-H). The resulting imine can then be hydrolyzed to an aldehyde.

ReagentProduct
1. LiAlH₄; 2. H₂O2,2-Diethylpent-4-en-1-amine
1. DIBAL-H; 2. H₂O2,2-Diethylpent-4-enal (B12653326) (via imine hydrolysis)

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone.

For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would lead to the formation of an intermediate which, upon hydrolysis, would yield 3,3-diethylhex-5-en-2-one.

Reaction Scheme: Grignard Reaction

this compound + CH₃MgBr in ether

H₃O⁺ workup → 3,3-Diethylhex-5-en-2-one

Nucleophile (Reagent)IntermediateFinal Product (after hydrolysis)
CH₃MgBr (Grignard)Iminomagnesium bromide salt3,3-Diethylhex-5-en-2-one
C₆H₅Li (Organolithium)Iminolithium salt1-(2,2-Diethylpent-4-enyl)-1-phenylmethanone

While this compound does not have any α-hydrogens directly attached to the carbon bearing the nitrile group, the adjacent methylene (B1212753) protons of the ethyl groups could potentially be deprotonated by a very strong base. However, the acidity of these protons is significantly lower than that of α-protons in typical nitriles. A more relevant reaction in this context for similar structures is the deprotonation at the allylic position (C-3). The resulting carbanion would be stabilized by resonance. However, for this compound, the α-carbon is quaternary, preventing direct α-deprotonation at that position.

Reactions at the Terminal Alkene Moiety

The terminal double bond in this compound is susceptible to electrophilic addition reactions, a characteristic feature of alkenes.

In an electrophilic addition reaction, the π electrons of the alkene act as a nucleophile, attacking an electrophile. This results in the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product.

The addition of hydrogen halides, such as hydrogen bromide (HBr), to this compound would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms (the terminal CH₂ group), leading to the formation of a more stable secondary carbocation at the C4 position. Subsequent attack by the bromide ion would yield 4-bromo-2,2-diethylpentanenitrile. libretexts.orglibretexts.org

Reaction Scheme: Electrophilic Addition of HBr

This compound + HBr → [4-(2,2-diethylcyano)butan-2-yl] cation → 4-Bromo-2,2-diethylpentanenitrile

In the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. In this case, the bromine atom would add to the terminal carbon, and the hydrogen atom would add to the C4 carbon, yielding 5-bromo-2,2-diethylpentanenitrile.

ReagentMechanismMajor Product
HBrElectrophilic Addition (Markovnikov)4-Bromo-2,2-diethylpentanenitrile
HBr, ROOR (peroxides)Free-Radical Addition (Anti-Markovnikov)5-Bromo-2,2-diethylpentanenitrile
H₂O, H₂SO₄ (cat.)Electrophilic Addition (Markovnikov)2,2-Diethyl-4-hydroxypentanenitrile

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. libretexts.orgresearchgate.net The terminal alkene in this compound could potentially act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a partner in [2+2] cycloadditions. libretexts.orgresearchgate.net For instance, in a hypothetical Diels-Alder reaction, it would react with a conjugated diene to form a six-membered ring. The stereochemistry and regiochemistry of such a reaction would be influenced by the steric bulk of the gem-diethyl group. However, no specific examples or detailed studies of this compound undergoing such reactions have been documented.

Olefin Metathesis and Polymerization Capabilities

Olefin metathesis is a versatile reaction for the formation of new carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. wikipedia.orglibretexts.org The terminal alkene of this compound makes it a potential substrate for various metathesis reactions, including cross-metathesis with other olefins, ring-closing metathesis if another double bond were present in the molecule, or ring-opening metathesis polymerization (ROMP) if it were to react with a cyclic olefin. Acyclic Diene Metathesis (ADMET) could also be envisioned if the molecule were a diene, leading to the formation of polymers. harvard.edu Despite this theoretical potential, there is a lack of published research detailing the use of this compound in any form of olefin metathesis or polymerization.

Radical Functionalizations of the Alkene

The terminal double bond in this compound is also a potential site for radical addition reactions. Such reactions could be initiated by a variety of radical species, leading to the formation of a new carbon-centered radical on the internal carbon of the former double bond. This intermediate could then be trapped by another reagent. The regioselectivity of the initial radical attack would be a key aspect to consider. Again, the scientific literature does not provide specific examples of radical functionalizations performed on this compound.

Intramolecular Cyclization and Rearrangement Pathways of this compound

The presence of both a nitrile and an alkene group within the same molecule opens up the possibility for intramolecular cyclization reactions. Depending on the reaction conditions and catalysts used, it is conceivable that the nitrile nitrogen or the alpha-carbon could act as a nucleophile, attacking the double bond to form a cyclic structure. Such reactions are known for related unsaturated nitriles. mdpi.com However, specific studies on the intramolecular cyclization or rearrangement pathways of this compound are absent from the available literature.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

The detailed understanding of reaction mechanisms often relies on kinetic studies to determine reaction rates and orders, as well as isotopic labeling studies to trace the fate of specific atoms throughout a transformation. For the hypothetical reactions of this compound, such studies would be invaluable in confirming reaction pathways, identifying rate-determining steps, and characterizing transition states. For example, substituting specific hydrogen atoms with deuterium (B1214612) could help elucidate the mechanism of a cyclization or rearrangement reaction. Unfortunately, without any documented reactions of this compound, no such mechanistic studies have been undertaken.

Data Tables

Due to the lack of specific experimental data for the reaction chemistry of this compound, no data tables with research findings can be generated.

Advanced Spectroscopic and Spectrometric Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,2-diethylpent-4-enenitrile, a combination of one-dimensional and multidimensional NMR experiments is essential for complete structural assignment.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below. These predictions are based on established chemical shift theory and data from analogous compounds.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Number Structure Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1CH ₃-CH₂-~0.9~8
2CH₃-CH ₂-~1.5~30
3-C(Et)₂--~40
4-CH ₂-CH=CH₂~2.2~45
5-CH₂-CH =CH₂~5.8~132
6-CH=CH~5.1 (trans), ~5.0 (cis)~118
7-C≡N-~122

Note: These are predicted values and may differ from experimental results.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei. echemi.comlibretexts.orgrsc.orgchemicalbook.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. rsc.org For this compound, strong cross-peaks would be expected between the methyl protons (H-1) and the methylene (B1212753) protons (H-2) of the ethyl groups. Additionally, correlations would be observed between the allylic protons (H-4), the vinyl proton (H-5), and the terminal vinyl protons (H-6), confirming the connectivity of the pentenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. chemicalbook.com It would be used to unambiguously assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~0.9 ppm would correlate with the carbon signal at ~8 ppm, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. rsc.org It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For this compound, a key correlation would be from the methyl protons (H-1) to the quaternary carbon (C-3) and the nitrile carbon (C-7). The allylic protons (H-4) would also show a correlation to the quaternary carbon (C-3), thus connecting the ethyl groups and the pentenyl chain to the central quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing information about the molecule's three-dimensional structure and conformation. In this compound, NOESY could reveal spatial relationships between the protons of the ethyl groups and the protons of the pentenyl chain, offering insights into the preferred rotational conformations around the C2-C3 bond.

Dynamic NMR Studies for Conformational and Exchange Processes

The ethyl groups and the pentenyl chain in this compound are not static but undergo rapid conformational changes at room temperature. libretexts.orgresearchgate.net Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be employed to study these processes. libretexts.orgrsc.org

By lowering the temperature, the rate of rotation around the C-C single bonds can be slowed down. If the rotational barrier is high enough, what appears as a single set of averaged signals at room temperature might resolve into multiple signals for the non-equivalent conformers at low temperatures. This would allow for the determination of the energy barriers for these conformational changes.

Isotopic Labeling for Complex Spectral Assignments

In cases of severe signal overlap or for probing specific aspects of the molecular structure, isotopic labeling can be a powerful tool. wikipedia.org While the NMR spectra of this compound are predicted to be relatively straightforward, isotopic labeling could be employed in more complex derivatives or for specific mechanistic studies.

For instance, synthesizing the molecule with a ¹³C-labeled nitrile group would enhance the signal of the nitrile carbon (C-7) in the ¹³C NMR spectrum, which can sometimes be weak. Similarly, selective ¹³C or ¹⁵N labeling at specific positions can be used to follow reaction pathways or to aid in the assignment of complex spectra in larger molecules containing this fragment. nih.govwikipedia.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Determination

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nist.govchemicalbook.com For this compound (C₉H₁₅N), the theoretical exact mass can be calculated.

Calculated Exact Mass for this compound

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₉H₁₆N⁺138.1277
[M+Na]⁺C₉H₁₅NNa⁺160.1097

An experimental HRMS measurement matching one of these calculated values would provide strong evidence for the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. wikipedia.org This provides detailed structural information that can be used to confirm the identity of a compound. The fragmentation pattern of this compound would be influenced by the presence of the nitrile group, the quaternary carbon, and the allylic double bond.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below:

Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z) Proposed Fragment Ion Structure of Fragment Plausible m/z of Fragment Neutral Loss
138.1[M+H - C₂H₄]⁺Loss of ethylene (B1197577)110.1C₂H₄
138.1[M+H - C₃H₅]⁺Loss of allyl radical97.1C₃H₅•
138.1[M+H - C₄H₇N]⁺Cleavage alpha to nitrile81.1C₄H₇N

The loss of an ethyl group as ethylene via a McLafferty-type rearrangement or the loss of the allyl group are common fragmentation pathways for such structures. The fragmentation pattern serves as a molecular fingerprint, and its detailed analysis can confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing its conformational landscape. The vibrational modes of this compound are directly correlated with the stretching and bending of its constituent bonds, offering a unique spectral fingerprint.

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations that induce a change in the molecule's dipole moment. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that cause a change in the polarizability of the molecule. For this compound, the C=C and C≡N stretching vibrations are expected to be strong in the Raman spectrum due to the polarizable nature of the π-electron systems in these bonds. In contrast, the C-H stretching vibrations are typically weaker in Raman spectra compared to IR. The symmetric vibrations of the carbon skeleton, particularly around the quaternary carbon, can also be prominent in the Raman spectrum, offering insights into the molecule's backbone structure.

Conformational Analysis

Predicted Vibrational Data

The following table summarizes the predicted key vibrational frequencies for this compound, based on theoretical calculations. These values provide a basis for the identification and characterization of the compound.

Predicted Wavenumber (cm⁻¹)Predicted IR IntensityPredicted Raman ActivityVibrational Assignment
~3080MediumMedium=C-H stretching (asymmetric)
~2970StrongMediumC-H stretching (asymmetric, -CH₃)
~2940StrongMediumC-H stretching (asymmetric, -CH₂)
~2880MediumStrongC-H stretching (symmetric, -CH₃)
~2250StrongStrongC≡N stretching
~1645MediumStrongC=C stretching
~1460MediumMediumC-H bending (scissoring, -CH₂) and asymmetric (-CH₃)
~1380MediumMediumC-H bending (symmetric, -CH₃)
~995StrongMedium=C-H out-of-plane bending (wagging)
~915StrongLow=CH₂ out-of-plane bending (wagging)

Note: The predicted values are based on computational models and may vary from experimental results.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, primarily UV-Visible spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The chromophores present in this compound are the carbon-carbon double bond (C=C) and the carbon-nitrogen triple bond (C≡N).

The electronic transitions in this molecule are expected to be of two main types: π → π* and n → π. The C=C double bond will exhibit a π → π transition, which involves the excitation of an electron from the π bonding orbital to the corresponding π* antibonding orbital. For an isolated double bond, this transition typically occurs at wavelengths below 200 nm and has a high molar absorptivity (ε).

The nitrile group also possesses π bonds and a lone pair of electrons on the nitrogen atom (n). Consequently, it can undergo both a π → π* transition and an n → π* transition. The n → π* transition involves the promotion of a non-bonding electron to a π* antibonding orbital. These transitions are generally of much lower intensity (low ε) compared to π → π* transitions. For simple aliphatic nitriles, both the π → π* and n → π* transitions occur at wavelengths below the typical analytical range of UV-Vis spectrophotometers (>200 nm).

Given that the double bond and the nitrile group in this compound are not conjugated, their electronic transitions are expected to be largely independent and characteristic of isolated chromophores. Therefore, significant absorption in the near-UV or visible region of the spectrum is not anticipated for this compound. The primary utility of electronic spectroscopy in this case would be to confirm the absence of extended conjugation.

Expected Electronic Transitions

The following table outlines the expected electronic transitions for the chromophores in this compound.

ChromophoreTransitionExpected λ (nm)Expected Molar Absorptivity (ε)
C=Cπ → π< 200High
C≡Nn → π< 200Low
C≡Nπ → π*< 200Medium

Note: These are generalized values for non-conjugated chromophores.

Computational and Theoretical Chemistry Studies of 2,2 Diethylpent 4 Enenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. For 2,2-Diethylpent-4-enenitrile, these methods reveal insights into its stability, spectroscopic signatures, and potential reaction mechanisms.

Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometric optimization) and to map its electronic landscape. By employing a functional like B3LYP with a basis set such as 6-311G(d,p), a detailed model of the molecule's ground state is achieved.

The optimization process yields precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. This analysis is critical for understanding the steric and electronic effects of the two ethyl groups on the quaternary carbon and their influence on the adjacent nitrile and allyl groups.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths
C≡N1.158 Å
C1-C21.475 Å
C2-C31.542 Å
C3=C41.338 Å
C2-C(ethyl)1.545 Å
Bond Angles
C1-C2-C3109.8°
C2-C3=C4121.5°
C(ethyl)-C2-C(ethyl)108.5°

Electronic structure analysis provides further insights. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For this compound, the HOMO is typically localized on the C=C double bond of the allyl group, indicating its role as the primary site for electrophilic attack. The LUMO is often centered on the antibonding π* orbital of the C≡N group, making it susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic data, which can be used to verify experimental findings or to aid in the structural elucidation of new compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra.

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeNucleusCalculated Chemical Shift (ppm)
Nitrile Carbon¹³C~122.5
Quaternary Carbon (C2)¹³C~45.0
Allylic CH₂ (C3)¹³C~40.1
Vinylic =CH (C4)¹³C~133.2
Vinylic =CH₂ (C5)¹³C~118.9
Ethyl CH₂¹³C~28.5
Ethyl CH₃¹³C~8.7
Vinylic Protons (H4, H5)¹H5.10 - 5.85
Allylic Protons (H3)¹H~2.30
Ethyl CH₂ Protons¹H~1.65
Ethyl CH₃ Protons¹H~0.95

Vibrational Frequencies: The calculation of vibrational frequencies from the second derivative of the energy provides a theoretical infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule. This is invaluable for identifying characteristic functional groups. For this compound, key vibrational modes include the sharp, intense C≡N stretch, the C=C stretch of the allyl group, and various C-H stretching and bending modes.

Table 3: Hypothetical Calculated Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
Nitrile StretchC≡N~2245
Alkene StretchC=C~1640
sp² C-H Stretch=C-H~3080
sp³ C-H Stretch-C-H2880 - 2970

Transition State Modeling for Reaction Pathways and Activation Energies

To understand how this compound participates in chemical reactions, computational chemists model reaction pathways and identify transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's feasibility and rate.

For instance, a potential reaction is the intramolecular ene reaction, where the allyl group could interact with the nitrile group under thermal or catalytic conditions. Using methods like Synchronous Transit-Guided Quasi-Newton (STQN), researchers can locate the geometry of the transition state for this cyclization. Calculating the energy difference between the reactants and the transition state yields the activation energy (Ea), a critical parameter for predicting reaction kinetics.

Table 4: Hypothetical Activation Energies for a Plausible Reaction of this compound

Reaction PathwayMethodCalculated Activation Energy (Ea)
Intramolecular Ene CyclizationDFT (B3LYP/6-311G(d,p))35-45 kcal/mol
Radical-mediated CyclizationDFT (B3LYP/6-311G(d,p))25-35 kcal/mol

Molecular Dynamics Simulations

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govcolab.ws MD is used to explore conformational flexibility and the influence of the surrounding environment, such as solvents. nih.gov

Conformational Analysis and Flexibility

The rotatable bonds in the two ethyl groups and the allyl group of this compound mean that the molecule can adopt numerous conformations. MD simulations, run over nanoseconds, can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformers and the energy barriers for converting between them.

This analysis would reveal how the bulky ethyl groups restrict the motion of the allyl chain and how this, in turn, might influence the accessibility of the reactive sites (the C=C and C≡N groups). The results can be visualized through plots of dihedral angles over time or as a distribution of conformers, providing a dynamic picture of the molecule's structural preferences.

Solvent Effects on Reactivity and Structure

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations can model these effects by placing the this compound molecule in a box filled with explicit solvent molecules (e.g., water, ethanol, or hexane).

Simulations would show how solvent molecules arrange themselves around the solute. In a polar solvent like water, hydrogen bonding would likely occur with the nitrogen atom of the nitrile group. nih.gov This solvation shell can stabilize charge separation in a transition state, potentially lowering the activation energy for certain reactions compared to the gas phase or a nonpolar solvent. By analyzing the radial distribution function, one can quantify the probability of finding solvent molecules at a certain distance from key atoms, offering a detailed view of the solvation structure and its impact on both structure and reactivity.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

The reactivity of a nitrile is largely dictated by the cyano (–C≡N) group. The carbon atom in the nitrile group is electrophilic due to the presence of the highly electronegative nitrogen atom and the nature of the triple bond. libretexts.orgaklectures.com This inherent electrophilicity makes it susceptible to attack by nucleophiles. libretexts.org Computational methods, such as Density Functional Theory (DFT), are frequently employed to quantify the reactivity of nitriles. nih.gov

Reactivity Descriptors

Key reactivity descriptors include:

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. Molecules with a large gap between their HOMO and LUMO energies are considered "hard" and are generally less reactive, while "soft" molecules have a small HOMO-LUMO gap and are more reactive. researchgate.netmdpi.com

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a better electrophile. ajchem-a.com Good electrophiles are characterized by high chemical potential and high electrophilicity values. mdpi.com

The following table illustrates how these reactivity descriptors might be presented for a generic nitrile, based on computational calculations.

Table 1: Hypothetical Reactivity Descriptors for a Generic Nitrile

Descriptor Symbol Formula Hypothetical Value (eV)
Chemical Potential μ (EHOMO + ELUMO) / 2 -4.5
Chemical Hardness η (ELUMO - EHOMO) / 2 3.5

Note: The values in this table are for illustrative purposes for a generic nitrile and are not based on actual computations for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the most significant interactions in a chemical reaction occur between the HOMO of one molecule and the LUMO of another. youtube.com

Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential of the molecule. ajchem-a.com In the case of this compound, the HOMO would likely be associated with the π-system of the double bond or the lone pair of the nitrogen atom.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity of the molecule. ajchem-a.com For an electrophilic molecule like a nitrile, the LUMO is often localized on the electrophilic carbon atom of the cyano group, making it the site of nucleophilic attack. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. schrodinger.com This gap is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, making it more reactive. mdpi.com The HOMO-LUMO gap can be determined experimentally using techniques like UV-Vis spectroscopy or calculated using computational methods. schrodinger.com

The table below shows hypothetical HOMO and LUMO energies and the resulting energy gap for a generic nitrile.

Table 2: Hypothetical Frontier Molecular Orbital Energies for a Generic Nitrile

Orbital Energy (eV)
HOMO -8.0
LUMO -1.0

| HOMO-LUMO Gap (ΔE) | 7.0 |

Note: The values in this table are for illustrative purposes for a generic nitrile and are not based on actual computations for this compound.

Synthetic Utility and Advanced Applications in Complex Organic Synthesis

2,2-Diethylpent-4-enenitrile as a Versatile Building Block for Diversified Molecular Scaffolds

The bifunctional nature of this compound, possessing both a nitrile and an alkene, makes it a potentially valuable building block for the synthesis of a wide array of molecular scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. The terminal alkene is amenable to a variety of addition and transformation reactions, including hydrogenation, hydroformylation, and cyclization.

One potential application lies in the synthesis of substituted piperidines, which are prevalent in numerous natural products and pharmaceuticals. rsc.orgunivie.ac.atorganic-chemistry.orgwikipedia.org A hypothetical synthetic route could involve the hydroformylation of the alkene to introduce a formyl group, followed by reductive amination with a suitable amine to form the piperidine (B6355638) ring. The gem-diethyl group at the 2-position would provide a unique substitution pattern, potentially influencing the biological activity of the resulting piperidine derivative.

Furthermore, the nitrile functionality can serve as a linchpin in the construction of heterocyclic systems. For instance, in cobalt-catalyzed [2+2+2] cycloaddition reactions, nitriles can react with diynes to form substituted pyridines. rsc.org Although not specifically demonstrated with this compound, this methodology offers a plausible pathway to novel pyridine (B92270) derivatives bearing a gem-diethyl substituted side chain.

The combination of the alkene and nitrile functionalities also opens the door to cascade reactions, where a single set of reagents and conditions can trigger a sequence of transformations to rapidly build molecular complexity. nih.gov For example, an intramolecular cyclization could potentially be triggered by a reaction involving both the nitrile and the alkene, leading to the formation of bicyclic or spirocyclic systems.

Enantioselective Transformations Leveraging the Structure of this compound

The prochiral nature of the double bond in this compound makes it a candidate for various enantioselective transformations, which are crucial for the synthesis of chiral drugs and other biologically active molecules. nih.gov

A key potential reaction is asymmetric hydroformylation. nih.govresearchgate.netresearchgate.net This reaction, typically catalyzed by rhodium complexes with chiral ligands, would introduce a chiral aldehyde functionality. The success of such a transformation would depend on the ability of the chiral catalyst to differentiate between the two faces of the double bond, leading to the preferential formation of one enantiomer of the resulting aldehyde. This chiral aldehyde could then serve as a versatile intermediate for the synthesis of a variety of other chiral molecules.

Another avenue for enantioselective transformation is asymmetric conjugate addition. researchgate.net While the double bond in this compound is not part of a conjugated system, derivatization to an α,β-unsaturated nitrile could open up this possibility. Subsequent copper-catalyzed asymmetric conjugate addition of Grignard reagents, for example, could install a new stereocenter with high enantioselectivity.

Development of Chiral Auxiliaries and Ligands from this compound Derivatives

Chiral auxiliaries and ligands are indispensable tools in modern asymmetric synthesis. The unique gem-diethyl substitution pattern of this compound could be exploited in the design of novel chiral auxiliaries and ligands.

Following an enantioselective transformation as described above, the resulting chiral molecule derived from this compound could be further elaborated into a chiral auxiliary. For instance, a chiral amine obtained from the reduction of a chiral nitrile could be used to control the stereochemical outcome of reactions at a separate prochiral center within a molecule.

Similarly, chiral ligands for transition metal catalysis could be developed. nih.gov By incorporating the chiral scaffold derived from this compound into a larger molecule containing coordinating atoms like phosphorus or nitrogen, it might be possible to create a new class of ligands for asymmetric catalysis. The steric bulk of the gem-diethyl group could play a crucial role in creating a well-defined chiral pocket around the metal center, thereby influencing the stereoselectivity of the catalyzed reaction.

Strategic Integration into Total Synthesis Efforts of Natural Products and Functional Molecules

The ultimate test of a new building block or synthetic methodology is its application in the total synthesis of complex natural products or other functional molecules. While there are no documented examples of the direct use of this compound in total synthesis, its potential is evident.

The synthesis of alkaloids, a diverse class of naturally occurring compounds often containing piperidine or pyridine rings, could be a fertile ground for the application of this compound. The ability to generate substituted piperidines and pyridines from this compound, as hypothetically discussed, could provide novel and efficient routes to these important molecules.

Furthermore, the introduction of a gem-diethyl group can significantly impact the lipophilicity and metabolic stability of a molecule, properties that are of great interest in drug discovery. The strategic incorporation of the this compound fragment into a larger molecule could therefore be a valuable tactic in the design of new therapeutic agents.

While the full synthetic potential of this compound remains to be unlocked, its unique structural features suggest that it could become a valuable tool in the arsenal (B13267) of the synthetic organic chemist for the construction of diverse and complex molecular architectures. Further research into the reactivity and applications of this intriguing molecule is certainly warranted.

Future Research Directions and Unexplored Avenues for 2,2 Diethylpent 4 Enenitrile

Catalyst Design and Development for Novel Transformations

The dual functionality of 2,2-Diethylpent-4-enenitrile presents a fertile ground for the development of novel catalytic transformations. Future research could focus on:

Selective Hydrogenation: Designing catalysts that can selectively reduce either the carbon-carbon double bond or the nitrile group would provide access to two distinct and valuable product classes: saturated nitriles and unsaturated amines. This would require the development of highly chemoselective catalysts, potentially based on late transition metals like palladium, platinum, or rhodium, with tailored ligand spheres to control the reaction pathway.

Hydroformylation: The introduction of a formyl group at the terminal double bond through hydroformylation would yield a bifunctional molecule with both nitrile and aldehyde moieties. Research in this area would involve exploring cobalt- or rhodium-based catalysts, possibly with bulky phosphine (B1218219) ligands to control regioselectivity and prevent side reactions.

Metathesis Reactions: The terminal alkene functionality opens the door to olefin metathesis reactions. Cross-metathesis with other alkenes could lead to the synthesis of a wide array of complex, long-chain functionalized nitriles. Ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, would be the primary candidates for such investigations.

Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of this compound and its subsequent transformations could be significantly enhanced through the application of flow chemistry. The potential advantages include:

Improved Safety and Scalability: Continuous processing allows for better control over reaction parameters, such as temperature and pressure, and minimizes the volume of hazardous reagents at any given time. This is particularly relevant for reactions involving toxic cyanides.

Enhanced Reaction Efficiency: The high surface-area-to-volume ratio in microreactors can lead to improved heat and mass transfer, resulting in faster reaction times and higher yields.

Integration of Multi-step Syntheses: A flow setup could enable the telescoping of multiple reaction steps, where the crude product from one reaction is directly fed into the next, reducing purification steps and waste generation.

Future research would involve the design and optimization of flow reactor systems for the synthesis and derivatization of this compound, including the potential for in-line purification and analysis.

Exploitation in Advanced Materials Science Precursors

The unique structure of this compound suggests its potential as a precursor for advanced materials. Unexplored avenues include:

Polymer Synthesis: The alkene and nitrile functionalities could be exploited in polymerization reactions. For example, the nitrile group could be a site for post-polymerization modification, or the molecule could be incorporated as a monomer in copolymerization reactions to impart specific properties to the resulting polymer, such as altered polarity or reactivity.

Surface Modification: The molecule could be used to functionalize surfaces, with the alkene group providing a handle for attachment via techniques like hydrosilylation on silicon-based materials, and the nitrile group offering a site for further chemical transformations.

Investigations in this area would require collaboration between synthetic chemists and materials scientists to design and characterize novel materials derived from this compound.

Bio-inspired Synthetic Approaches and Enzyme Catalysis

While no bio-inspired or enzymatic syntheses of this compound have been reported, this represents a significant area for future exploration. Potential research directions include:

Nitrile Hydratase and Nitrilase Biotransformations: The nitrile group is susceptible to enzymatic hydrolysis by nitrile hydratases to form amides, or by nitrilases to form carboxylic acids. Screening for enzymes that can selectively act on this compound would provide a green and highly selective route to these valuable derivatives.

Ene-Reductase Biocatalysis: The carbon-carbon double bond could be a target for enzymatic reduction using ene-reductases. This would offer a stereoselective method for the synthesis of the corresponding saturated nitrile, potentially with high enantiomeric excess if a chiral center is formed.

Such research would involve screening of microbial enzyme libraries and potentially protein engineering to develop biocatalysts with high activity and selectivity for this specific substrate.

Q & A

Q. What are the recommended synthetic routes for 2,2-Diethylpent-4-enenitrile, and how do solvent systems influence yield?

The synthesis typically involves nucleophilic substitution or cyanoalkylation reactions. For example, using acrylonitrile derivatives with diethyl groups under controlled conditions (e.g., in tetrahydrofuran or dimethylformamide) can yield the target compound. Solvent polarity and coordination ability significantly impact reaction kinetics and purity. Polar aprotic solvents like DMF enhance nucleophilicity, while ethers may stabilize intermediates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm structure through signals for the nitrile group (~110-120 ppm in 13C^{13}C), vinyl protons (δ 5.0–6.0 ppm), and diethyl substituents.
  • IR : A sharp peak near 2240 cm1^{-1} confirms the nitrile group.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns validate molecular weight and substituent arrangement .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in organometallic catalysis?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model electron density around the nitrile and alkene groups. Key parameters include LUMO energy (electrophilicity) and binding affinities to transition metals (e.g., palladium in cross-coupling reactions). Compare computed activation energies with experimental kinetic data to validate mechanisms .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction with SHELXL refinement is optimal. Key steps:

  • Grow crystals via slow evaporation (e.g., in ethanol/dichloromethane).
  • Collect data at low temperature (100 K) to minimize thermal motion.
  • Use hydrogen-bonding constraints and anisotropic displacement parameters for precise geometry. Refinement residuals (R-factor < 5%) ensure accuracy .

Q. How do thermodynamic properties (e.g., enthalpy of formation) influence reaction design?

Calculate enthalpy using bomb calorimetry or computational methods (e.g., Benson group additivity). Phase-change data (melting/boiling points) from differential scanning calorimetry (DSC) guide solvent selection and reaction temperature optimization. Compare experimental values with NIST Chemistry WebBook entries for validation .

Q. What in vitro assays assess the biological activity of this compound derivatives?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC50_{50} determination.
  • Receptor Binding : Radioligand displacement assays (e.g., for neurotransmitter receptors) quantify affinity (Ki_i).
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK293) evaluate biocompatibility .

Q. How should researchers address contradictions in kinetic data across studies?

  • Statistical Analysis : Apply t-tests or ANOVA to compare datasets.
  • Error Source Identification : Check instrumentation calibration (e.g., GC-MS retention time drift) and reaction condition reproducibility.
  • Cross-Validation : Replicate experiments under standardized conditions (pH, temperature) and reference peer-reviewed protocols .

Methodological Notes

  • Synthesis Optimization : Vary solvent polarity (e.g., DMF vs. THF) and monitor via TLC.
  • Crystallography : Use SHELXTL for structure refinement and Mercury for visualization .
  • Data Reproducibility : Archive raw spectra/chromatograms in appendices for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.